Indimitecan - 915360-05-3

Indimitecan

Catalog Number: EVT-288028
CAS Number: 915360-05-3
Molecular Formula: C25H21N3O6
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indimitecan, also known as LMP776, is a novel topoisomerase I inhibitor.
Classification and Source

Indimitecan is classified as an indenoisoquinoline derivative. It is primarily developed as an anticancer agent, targeting the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. The compound is currently undergoing clinical trials for its efficacy against various solid tumors and lymphomas . Indimitecan is part of a broader category of compounds that have shown promise in cancer therapy due to their ability to interfere with DNA processes.

Synthesis Analysis

The synthesis of Indimitecan involves several key steps:

Molecular Structure Analysis

The molecular structure of Indimitecan can be characterized by the following features:

  • Core Structure: Indimitecan features an indenoisoquinoline backbone, which consists of fused aromatic rings that contribute to its biological activity.
  • Functional Groups: The presence of various functional groups enhances its interaction with biological targets.
  • Crystallography: Structural analysis through techniques such as single-crystal X-ray diffraction has provided insights into its three-dimensional conformation and bonding interactions .
Chemical Reactions Analysis

Indimitecan participates in several important chemical reactions:

  • Topoisomerase I Inhibition: The primary reaction involves the inhibition of topoisomerase I, where Indimitecan binds to the enzyme-DNA complex, preventing DNA religation after strand cleavage. This results in DNA damage and ultimately cell death in rapidly dividing cancer cells .
  • Prodrug Formation: Indimitecan can also be synthesized as a prodrug to improve its pharmacokinetic properties. This involves modifying the compound to enhance solubility or stability before conversion into its active form within the body .
Mechanism of Action

The mechanism of action for Indimitecan primarily revolves around its role as a topoisomerase I inhibitor:

  1. Enzyme Interaction: Indimitecan binds to the active site of topoisomerase I during the enzyme's catalytic cycle.
  2. Cleavage Complex Formation: It stabilizes the cleavage complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands.
  3. Cellular Impact: This action leads to increased DNA breaks, triggering cellular stress responses that can result in apoptosis or programmed cell death .
Physical and Chemical Properties Analysis

Indimitecan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405.46 g/mol.
  • Solubility: It has variable solubility in different solvents, which is critical for formulation in drug development.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as a therapeutic agent.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization and purity assessment .
Applications

Indimitecan has several promising applications in scientific research and clinical settings:

  • Cancer Treatment: As a potent inhibitor of topoisomerase I, Indimitecan is being investigated in clinical trials for treating relapsed solid tumors and lymphomas .
  • Research Tool: It serves as a valuable tool in molecular biology studies focused on understanding DNA dynamics and enzyme interactions.
  • Development of Analogues: Ongoing research aims to develop new analogues with improved efficacy or reduced side effects based on the indenoisoquinoline framework .
Introduction to Indenoisoquinoline-Based Therapeutics

Historical Context and Discovery of Indimitecan in Anticancer Drug Development

The discovery of Indimitecan (designated as NSC 725776, LMP776, or C25H21N3O6) emerged from a strategic research initiative at the National Cancer Institute (NCI) to address limitations of camptothecin-derived topoisomerase I inhibitors. This effort focused on the indenoisoquinoline chemotype, first synthesized accidentally in 1978 during attempts to create nitidine chloride analogs [7] [10]. Initial research on indenoisoquinolines was limited until the 1990s, when interest resurged in non-camptothecin topoisomerase I inhibitors. Systematic screening of over 400 synthetic indenoisoquinoline compounds identified Indimitecan as a lead candidate due to its potent topoisomerase I poisoning activity and distinct mechanism compared to camptothecins [2] [5]. The compound selection prioritized molecules with improved chemical stability and activity against camptothecin-resistant cancer models. By the early 2010s, Indimitecan had advanced to Phase I clinical trials for relapsed solid tumors and lymphomas, marking the culmination of three decades of research from initial synthesis to clinical evaluation [5] [8]. Its development represents a successful rational drug design approach targeting topoisomerase I through novel chemical scaffolds.

Table 1: Key Events in Indimitecan Development Timeline

Year RangeDevelopment PhaseKey Achievements
1978Initial SynthesisAccidental creation of indeno[1,2-c]isoquinoline scaffold during nitidine chloride synthesis attempts
1990s-2000sNCI ScreeningEvaluation of >400 indenoisoquinolines; identification of NSC 725776 (Indimitecan) as lead candidate
2007-2009Preclinical ValidationDemonstration of potent Top1 inhibition and activity against camptothecin-resistant models
2010sClinical AdvancementEntry into Phase I trials for relapsed solid tumors and lymphomas

Classification Within Non-Camptothecin Topoisomerase I Inhibitors

Indimitecan belongs to the indenoisoquinoline class of non-camptothecin topoisomerase I inhibitors, characterized by a pentacyclic structure featuring fused aromatic rings that facilitate DNA intercalation. This classification differentiates it structurally and mechanistically from several categories of topoisomerase I inhibitors:

  • Natural product derivatives (camptothecins: topotecan, irinotecan; phenanthridines: nitidine)
  • Synthetic indolocarbazoles (edotecarin, becatecarin)
  • Other synthetic compounds (lamellarins, dibenzonaphthyridinones) [7] [10]

Unlike camptothecins that contain a hydrolytically unstable E-ring lactone, indenoisoquinolines like Indimitecan possess chemically stable ketone groups and methylendioxy substituents that confer superior metabolic stability at physiological pH [5] [10]. This structural advantage translates to prolonged drug exposure and potentially reduced dosing frequency. Within the indenoisoquinoline subclass, Indimitecan (NSC 725776) is classified alongside indotecan (LMP400, NSC 724998) and NSC 706744 as clinical development candidates selected by the NCI based on their distinct cleavage complex stabilization profiles compared to camptothecins [2] [5]. These compounds share a common molecular framework but differ in their substitution patterns, particularly at the C-11 position where Indimitecan features a dimethoxy configuration that optimizes DNA binding interactions [7] [8].

Table 2: Molecular and Functional Comparison of Topoisomerase I Inhibitor Classes

Inhibitor ClassCore StructureKey FeaturesRepresentative Drugs
IndenoisoquinolinesPentacyclic aromatic systemHigh chemical stability, activity against CPT-resistant mutants, distinct cleavage sitesIndimitecan, Indotecan
CamptothecinsQuinoline-pyrolidine with lactone ringE-ring hydrolysis susceptibility, specific Top1-DNA binding modeTopotecan, Irinotecan
IndolocarbazolesBisindole carbazole systemDual Top1/Top2 inhibition, planar chromophoreEdotecarin, Becatecarin
PhenanthridinesBenzo[c]phenanthridineNatural alkaloids, intercalating propertiesNitidine, Fagaronine

The molecular mechanism underlying Indimitecan's classification involves its unique interaction with the topoisomerase I-DNA complex. Indenoisoquinolines stabilize the cleavable complex by intercalating at the DNA cleavage site and forming specific hydrogen bonds with Top1 residues (Asn352 and Arg364) near the active site tyrosine [4] [10]. This binding mode differs from camptothecins, which primarily interact with residues Thr718 and Asp533. Consequently, Indimitecan traps Top1 cleavage complexes at distinct genomic sites compared to camptothecins and generates more persistent DNA breaks, evidenced by prolonged γ-H2AX phosphorylation [2] [5]. Importantly, Indimitecan maintains activity against camptothecin-resistant mutations such as TOP1 N722S, attributed to its alternative binding interactions that bypass common camptothecin resistance mechanisms [4] [5]. This activity profile positions indenoisoquinolines as valuable alternatives for tumors with acquired camptothecin resistance.

The pharmacological profile of Indimitecan further distinguishes it within the non-camptothecin class. In vitro assays demonstrate exceptional cytotoxicity with GI50 values consistently below 0.1 μM across multiple cancer cell lines, including DU-145 (<0.01 μM), HCT-116 (<0.01 μM), MCF7 (0.01 μM), and OVCAR-3 (0.085 μM) [5] [8]. This potency exceeds many camptothecin analogs and is particularly notable in intracranial tumor models, suggesting potential CNS activity. Unlike camptothecins that are substrates for efflux transporters, Indimitecan shows minimal interaction with ABC transporters (ABCG2 and MDR-1), potentially reducing multidrug resistance development [2] [5]. However, it is metabolized by ketone reductases, necessitating consideration of metabolic pathways during therapeutic development [5].

Properties

CAS Number

915360-05-3

Product Name

Indimitecan

IUPAC Name

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3

InChI Key

GCILEJUNEYIABW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Indimitecan; LMP776; LM P776; LM-P776

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.